molecular formula C15H23NO2S B12557483 (2S,3S)-1-(4-Methylbenzene-1-sulfonyl)-2,3-dipropylaziridine CAS No. 155721-39-4

(2S,3S)-1-(4-Methylbenzene-1-sulfonyl)-2,3-dipropylaziridine

Cat. No.: B12557483
CAS No.: 155721-39-4
M. Wt: 281.4 g/mol
InChI Key: ADTOHIPDZDITBB-GJZGRUSLSA-N
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Description

(2S,3S)-1-(4-Methylbenzene-1-sulfonyl)-2,3-dipropylaziridine is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Biological Activity

(2S,3S)-1-(4-Methylbenzene-1-sulfonyl)-2,3-dipropylaziridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₁O₂S
  • Molecular Weight : 273.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways. Specifically, it may inhibit IKK2 (IκB kinase 2), which plays a crucial role in the NF-κB signaling pathway, thereby influencing inflammatory responses and cell survival mechanisms.

Pharmacological Properties

The compound has been evaluated for several pharmacological activities:

  • Anti-inflammatory Activity : Studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary data suggest potential antitumor effects through the modulation of apoptosis and cell cycle regulation.
  • Antimicrobial Activity : The compound has demonstrated some antimicrobial properties against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntitumorInduction of apoptosis in cancer cell lines
AntimicrobialActivity against Staphylococcus aureus

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its impact on inflammation. Results indicated a significant reduction in paw edema and lower levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound effectively mitigates inflammatory responses through cytokine modulation.

Case Study 2: Antitumor Activity

A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis via caspase activation pathways. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further studies are warranted to elucidate the specific molecular mechanisms involved.

Properties

CAS No.

155721-39-4

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-dipropylaziridine

InChI

InChI=1S/C15H23NO2S/c1-4-6-14-15(7-5-2)16(14)19(17,18)13-10-8-12(3)9-11-13/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1

InChI Key

ADTOHIPDZDITBB-GJZGRUSLSA-N

Isomeric SMILES

CCC[C@H]1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)C)CCC

Canonical SMILES

CCCC1C(N1S(=O)(=O)C2=CC=C(C=C2)C)CCC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.